molecular formula C10H8F5NO2S B1439118 2,2,2-trifluoroethyl N-{2-[(difluoromethyl)sulfanyl]phenyl}carbamate CAS No. 1087798-28-4

2,2,2-trifluoroethyl N-{2-[(difluoromethyl)sulfanyl]phenyl}carbamate

Cat. No.: B1439118
CAS No.: 1087798-28-4
M. Wt: 301.23 g/mol
InChI Key: QVBWTLPJKCENNA-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-{2-[(difluoromethyl)sulfanyl]phenyl}carbamate is a chemical compound with the molecular formula C10H8F5NO2S and a molecular weight of 301.24 g/mol . This compound is characterized by the presence of trifluoroethyl and difluoromethyl groups, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2,2,2-trifluoroethyl N-{2-[(difluoromethyl)sulfanyl]phenyl}carbamate typically involves the reaction of 2,2,2-trifluoroethylamine with a suitable phenyl isocyanate derivative under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

2,2,2-trifluoroethyl N-{2-[(difluoromethyl)sulfanyl]phenyl}carbamate undergoes various chemical reactions, including:

Scientific Research Applications

2,2,2-trifluoroethyl N-{2-[(difluoromethyl)sulfanyl]phenyl}carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-{2-[(difluoromethyl)sulfanyl]phenyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl and difluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest .

Properties

IUPAC Name

2,2,2-trifluoroethyl N-[2-(difluoromethylsulfanyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F5NO2S/c11-8(12)19-7-4-2-1-3-6(7)16-9(17)18-5-10(13,14)15/h1-4,8H,5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBWTLPJKCENNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)OCC(F)(F)F)SC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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